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molecular formula C11H9ClO3 B1610143 Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 65738-56-9

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1610143
M. Wt: 224.64 g/mol
InChI Key: BYUCBODSULLYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916946B2

Procedure details

A total of 9.0 g of anhydrous aluminum chloride was suspended in 151.3 g of 1,2-dichloroethane by stirring in an atmosphere of nitrogen gas and was cooled to 0° C. To the cooled suspension was added dropwise a mixture of 7.98 g of methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate prepared in Example 1 and 151.3 g of 1,2-dichloroethane held at 5° C. or below, followed by stirring under the same conditions for 2 hours. The reaction mixture was added dropwise to 53.6 g of 1.7% by weight hydrochloric acid cooled at 5° C. or below, followed by stirring under the same conditions for 1 hour. The 1,2-dichloroethane layer was separated from the aqueous layer, and the product was further extracted from the aqueous layer with two portions of 15.1 g of 1,2-dichloroethane. The 1,2-dichloroethane layers were collected and were washed with 33.0 g of water, from which 1,2-dichloroethane was removed under reduced pressure. The concentrated residue was purified by silica gel column chromatography [mobile phase: hexane/ethyl acetate=4/1 (by volume)] to yield 5.21 g of methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate as a beige solid in a yield of 70% on the basis of 3-(3′-chlorophenyl)-2-methoxycarbonylpropionic acid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate
Quantity
7.98 g
Type
reactant
Reaction Step Two
Quantity
151.3 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
151.3 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:6]([CH:8]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:7].Cl>ClCCCl>[Cl:20][C:16]1[CH:15]=[C:14]2[C:19](=[CH:18][CH:17]=1)[C:6](=[O:7])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:13]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate
Quantity
7.98 g
Type
reactant
Smiles
ClC(=O)C(C(=O)OC)CC1=CC(=CC=C1)Cl
Name
Quantity
151.3 g
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
151.3 g
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring in an atmosphere of nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the cooled suspension was added dropwise
CUSTOM
Type
CUSTOM
Details
held at 5° C. or below
STIRRING
Type
STIRRING
Details
by stirring under the same conditions for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 5° C. or below
STIRRING
Type
STIRRING
Details
by stirring under the same conditions for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The 1,2-dichloroethane layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the product was further extracted from the aqueous layer with two portions of 15.1 g of 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
The 1,2-dichloroethane layers were collected
WASH
Type
WASH
Details
were washed with 33.0 g of water, from which 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated residue was purified by silica gel column chromatography [mobile phase: hexane/ethyl acetate=4/1 (by volume)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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